6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one
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Overview
Description
6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry
Preparation Methods
The synthesis of 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminopyrimidine with α-haloketones under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,2-a]pyrimidine scaffold. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its luminescent properties and applications in materials science.
Imidazo[1,2-a]pyrazine: Exhibits versatile reactivity and biological activity, making it a valuable scaffold in drug development.
Imidazo[1,5-a]pyridine: Attracts attention due to its unique chemical structure and versatility in various research areas.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a promising candidate for further research and development.
Properties
IUPAC Name |
6-bromo-1H-imidazo[1,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUOAWXLSHOGHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C(=CN=C2N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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